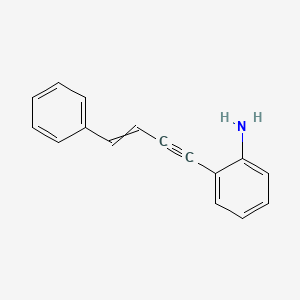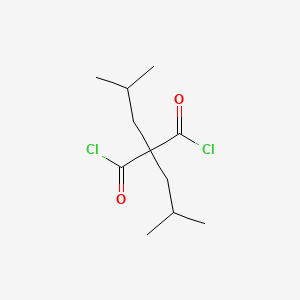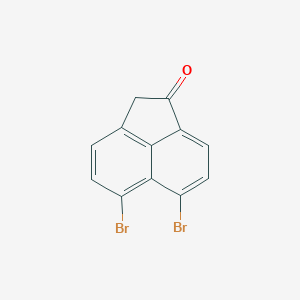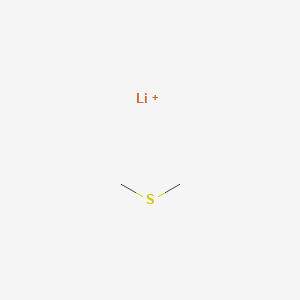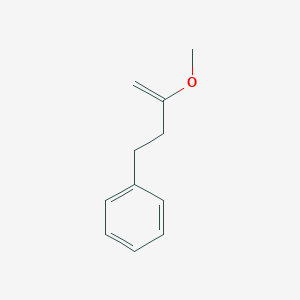
Benzene, (3-methoxy-3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3-methoxy-3-butenyl)- is an organic compound characterized by a benzene ring substituted with a 3-methoxy-3-butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-methoxy-3-butenyl)- typically involves the alkylation of benzene with a suitable 3-methoxy-3-butenyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of Benzene, (3-methoxy-3-butenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: Benzene, (3-methoxy-3-butenyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 3-methoxy-3-butenyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid can facilitate halogenation reactions.
Major Products:
Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (3-methoxy-3-butenyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, (3-methoxy-3-butenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of intermediates that can further react to form substituted products.
Oxidation and Reduction: The 3-methoxy-3-butenyl group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (3-methyl-3-butenyl)-
- Benzene, (3-butenyl)-
- Benzene, (3-methoxypropyl)-
Comparison: Benzene, (3-methoxy-3-butenyl)- is unique due to the presence of both a methoxy group and a butenyl group, which confer distinct reactivity and potential applications compared to its analogs. The methoxy group can influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The butenyl group provides a site for further functionalization through oxidation or reduction.
Eigenschaften
CAS-Nummer |
159765-58-9 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methoxybut-3-enylbenzene |
InChI |
InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI-Schlüssel |
WKLVMAZUGYWFQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
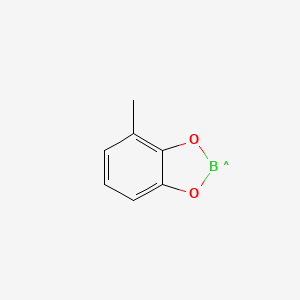
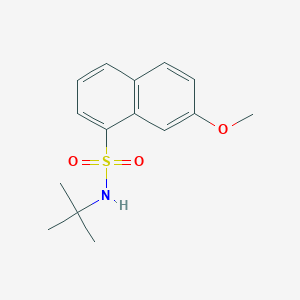

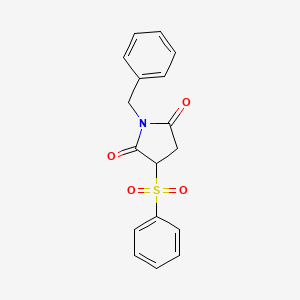
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
